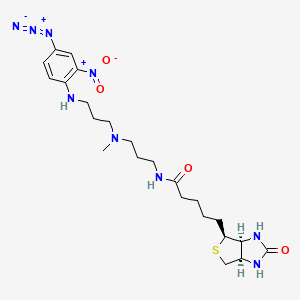
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is a compound primarily used in molecular biology for labeling DNA, RNA, and proteins. It is composed of biotin, which is bound to a photoreactive arylazide group through a charged linker arm . This compound is particularly valuable for its ability to label single-stranded DNA and both linear and supercoiled double-stranded DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is synthesized by combining biotin with a photoreactive arylazide group. The synthesis involves the formation of biotin {3-[3-(4-azido-2-nitroanilino)-N-methylpropylamino]propylamide} acetate salt . The reaction conditions typically require a controlled environment to ensure the stability of the photoreactive group.
Industrial Production Methods
Industrial production of photobiotin acetate salt involves large-scale synthesis under stringent conditions to maintain the purity and stability of the compound. The process includes the use of high-purity reagents and advanced purification techniques to achieve an assay of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires copper as a catalyst and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which are used for various labeling and detection applications in molecular biology .
Aplicaciones Científicas De Investigación
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT has a wide range of applications in scientific research:
Labeling DNA Probes: Used to label DNA probes for hybridizations to determine genomic relatedness.
Labeling RNA and Proteins: Utilized for labeling RNA and proteins in various biochemical assays.
Detection of Target DNA: Probes prepared using photobiotin can detect target DNA as little as 0.5 pg.
Biochemical Studies: Employed in studies involving protein interactions and enzymatic reactions.
Mecanismo De Acción
The mechanism of action of photobiotin acetate salt relies on its ability to selectively bind to specific proteins and enzymes. The biotin moiety forms interactions with biotin-binding proteins, while the acetate moiety engages with other proteins and enzymes . This selective binding allows for precise labeling and detection of target molecules.
Comparación Con Compuestos Similares
N-(4-AZIDO-2-NITROPHENYL)-N'-(3-BIOTINYLAMINO-PROPYL)-N'-METHYL-1,3-PROPANEDIAMINE ACETATE SALT is unique due to its photoreactive arylazide group, which allows for photo-activation and labeling of target molecules. Similar compounds include:
Biotin: Used for labeling but lacks the photoreactive group.
Biotinylated Compounds: Various biotinylated compounds are used for labeling but may not have the same photoreactive properties as photobiotin acetate salt.
This compound stands out for its ability to label DNA, RNA, and proteins with high specificity and sensitivity, making it a valuable tool in molecular biology research.
Propiedades
Número CAS |
96087-37-5 |
|---|---|
Fórmula molecular |
C23H35N9O4S |
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide |
InChI |
InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20-,22-/m0/s1 |
Clave InChI |
BRLRJZRHRJEWJY-VCOUNFBDSA-N |
SMILES |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
SMILES isomérico |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canónico |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Sinónimos |
N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine photobiotin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















